molecular formula C18H14BrNO B5337419 2-[2-(2-bromophenyl)vinyl]-8-methoxyquinoline

2-[2-(2-bromophenyl)vinyl]-8-methoxyquinoline

Cat. No.: B5337419
M. Wt: 340.2 g/mol
InChI Key: QOMTYMNOMDPHKX-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-bromophenyl)vinyl]-8-methoxyquinoline, also known as BMQ, is a synthetic compound that belongs to the group of quinoline derivatives. It is a yellow solid that is soluble in organic solvents and has been widely used in scientific research for its various potential applications.

Mechanism of Action

The mechanism of action of 2-[2-(2-bromophenyl)vinyl]-8-methoxyquinoline is not yet fully understood. However, it has been reported to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, this compound has been reported to have anti-inflammatory and antioxidant properties. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[2-(2-bromophenyl)vinyl]-8-methoxyquinoline in lab experiments is its relatively simple synthesis method and high yield. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of 2-[2-(2-bromophenyl)vinyl]-8-methoxyquinoline. One potential direction is the development of more efficient synthesis methods that can increase the yield and purity of this compound. Another direction is the investigation of its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications.

Synthesis Methods

2-[2-(2-bromophenyl)vinyl]-8-methoxyquinoline can be synthesized using a variety of methods, including the Pd-catalyzed Heck reaction, Suzuki reaction, and Stille coupling. The most commonly used method is the Pd-catalyzed Heck reaction, which involves the reaction of 2-bromo-styrene and 8-methoxyquinoline in the presence of a palladium catalyst and a base. This method has been reported to have a high yield and is relatively simple to perform.

Scientific Research Applications

2-[2-(2-bromophenyl)vinyl]-8-methoxyquinoline has been widely used in scientific research due to its various potential applications. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as an anticancer agent. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.

Properties

IUPAC Name

2-[(E)-2-(2-bromophenyl)ethenyl]-8-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO/c1-21-17-8-4-6-14-10-12-15(20-18(14)17)11-9-13-5-2-3-7-16(13)19/h2-12H,1H3/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMTYMNOMDPHKX-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)C=CC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.